Thymidine, 3'-(cyanoamino)-3'-deoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

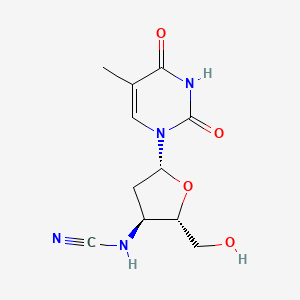

Thymidine, 3’-(cyanoamino)-3’-deoxy- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification at the 3’ position with a cyanoamino group makes this compound unique and potentially useful in various scientific applications, particularly in the fields of molecular biology and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-(cyanoamino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the cyanoamino group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like cyanogen bromide or similar cyanating agents.

Industrial Production Methods

Industrial production of Thymidine, 3’-(cyanoamino)-3’-deoxy- may involve large-scale synthesis using automated synthesizers and continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications.

化学反应分析

Nucleoside Modification Reactions

The synthesis of 3′-modified thymidine derivatives often involves:

-

Azide Reduction : For 3′-amino derivatives, 3′-azido intermediates (e.g., AZT) are reduced to amines using catalytic hydrogenation or Staudinger reactions .

-

Thiolation : Substitution of oxygen with sulfur at the 2′-position enhances reactivity, as seen in 3′-amino-2-thio-thymidine . For cyanoamino derivatives, similar strategies could involve nucleophilic displacement of a leaving group (e.g., tosylate) with cyanamide (NH₂-CN) .

-

Phosphorylation : Activation of the 5′-hydroxyl via phosphorylation (e.g., with phosphoroimidazolides) enables nonenzymatic template-directed polymerization .

Stability and Reactivity

-

Cyanoamino Group Hydrolysis : The -NH-CN group may hydrolyze under acidic or basic conditions to form urea derivatives (-NH-CONH₂) or cyanate (-NCO) .

-

Intramolecular Cyclization : 3′-amino derivatives are prone to cyclization (e.g., 5′,3′-cyclonucleoside formation) , which could be influenced by the electron-withdrawing cyano group.

DNA Polymerase Inhibition

3′-Amino-3′-deoxythymidine inhibits DNA polymerase-α by competitive binding with dTTP (Ki = 3.3 μM vs. Km = 8 μM for dTTP) . The cyanoamino analog may exhibit enhanced inhibition due to stronger hydrogen bonding or steric effects.

Metabolic Activation

-

Phosphorylation : Like 3′-NH₂-3′-dT, the cyanoamino derivative may undergo stepwise phosphorylation to its triphosphate form (3′-NH-CN-dTTP) .

-

Thio-Substitution Effects : Thiolation at the 2′-position accelerates template-directed polymerization rates by 5-fold . A cyanoamino group could further modulate this reactivity via electronic effects.

Comparative Reactivity of 3′-Modified Thymidines

Key Research Findings

-

Enhanced Copying Efficiency : 3′-Amino-2-thio-thymidine-5′-phosphoroimidazolide polymerizes adenosine templates 30× faster than ribonucleotides .

-

Antineoplastic Mechanism : 3′-NH₂-3′-dT accumulates as triphosphate derivatives in cells, directly inhibiting DNA replication .

-

Synthetic Challenges : Introducing sulfur or cyano groups requires precise control of protecting groups and reaction conditions (e.g., H₂S gas with TMG for thiolation) .

Experimental Considerations

-

Synthesis : A plausible route involves:

-

Analytical Validation : LC-HRMS and ³¹P NMR are critical for characterizing intermediates and final products .

Unresolved Questions

-

Does the cyanoamino group enhance or hinder enzymatic recognition compared to amino or thio modifications?

-

What is the hydrolytic half-life of 3′-NH-CN-3′-dT under physiological conditions?

科学研究应用

Synthesis of Thymidine Derivatives

The synthesis of thymidine derivatives often involves modifying the nucleoside structure to enhance its biological activity. For instance, the synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine has been reported to improve the efficiency of nucleic acid template copying without the need for polymerases. The incorporation of sulfur into the structure significantly enhances the rate of template copying compared to traditional thymidine derivatives .

Antiviral Activity

Thymidine derivatives have shown promise in antiviral applications, particularly against HIV. Research indicates that 3'-azido-3'-deoxythymidine (AZT), a related compound, inhibits HIV replication in human macrophages. The metabolic pathways involved in thymidine and AZT phosphorylation highlight the importance of thymidine kinase activity in these processes . The unique metabolic properties of these compounds can lead to effective antiviral therapies.

Anticancer Properties

Thymidine derivatives are also being explored for their anticancer properties. Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory effects on triple-negative breast cancer cells through mechanisms involving epidermal growth factor receptor suppression and vascular endothelial growth factor inhibition . These findings suggest that thymidine derivatives can be tailored to target specific cancer pathways.

Case Study 1: Antiviral Efficacy

A study focused on the metabolism of AZT compared to thymidine revealed that while AZT is not readily catabolized in macrophages, thymidine undergoes extensive degradation. This differential metabolism underscores the potential for designing thymidine analogs that retain antiviral efficacy while minimizing degradation .

Case Study 2: Anticancer Activity

In a series of experiments evaluating thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, one compound demonstrated an inhibition range of 43% to 87% against breast and lung cancer cells . Such results indicate that modifications to the thymidine structure can yield potent anticancer agents.

Applications in Drug Development

The applications of thymidine derivatives extend into pharmaceutical development, where they serve as scaffolds for creating new drugs. The ability to modify the nucleoside structure allows researchers to explore various biological targets:

- Antiviral Agents : Enhanced versions of thymidine can be developed to combat viral infections.

- Anticancer Drugs : Targeted therapies can be designed using modified thymidine structures to inhibit specific cancer pathways.

- Diagnostic Tools : Modified nucleosides can be utilized in molecular biology techniques for labeling and detecting nucleic acids.

Data Summary Table

作用机制

The mechanism of action of Thymidine, 3’-(cyanoamino)-3’-deoxy- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The cyanoamino group at the 3’ position can disrupt the normal base pairing and replication processes, making it a valuable tool in studying DNA dynamics and developing therapeutic agents.

相似化合物的比较

Similar Compounds

Thymidine: The parent compound, naturally occurring in DNA.

5-Bromo-2’-deoxyuridine: A thymidine analog used in cell proliferation studies.

5-Ethynyl-2’-deoxyuridine: Another thymidine analog used for DNA labeling.

Uniqueness

Thymidine, 3’-(cyanoamino)-3’-deoxy- is unique due to the presence of the cyanoamino group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other thymidine analogs.

属性

CAS 编号 |

123533-07-3 |

|---|---|

分子式 |

C11H14N4O4 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]cyanamide |

InChI |

InChI=1S/C11H14N4O4/c1-6-3-15(11(18)14-10(6)17)9-2-7(13-5-12)8(4-16)19-9/h3,7-9,13,16H,2,4H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |

InChI 键 |

OSVHZKDTMNHVAE-DJLDLDEBSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC#N |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。